N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
Overview
Description
N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide, commonly known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFA is a synthetic compound that is widely used in the field of neuroscience as a tool to study the function and activity of various neurotransmitter systems.
Scientific Research Applications
Biological Effects and Environmental Toxicology The toxicology and biological effects of acetamide derivatives, including N,N-dimethylacetamide, have been reviewed to understand their commercial importance and biological consequences of exposure in humans. This includes their impact on environmental toxicology, which has seen significant advancements over the years. Kennedy (2001) in Critical Reviews in Toxicology provides a comprehensive update on this subject, emphasizing the continued relevance of these chemicals due to their varied biological responses and environmental impact (Kennedy, 2001).
Pharmacokinetic and Pharmacodynamic Properties Research into the pharmacokinetic and pharmacodynamic properties of related compounds, such as ketamine, sheds light on the potential medical applications and mechanisms of action of N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide. Studies like those by Peltoniemi et al. (2016) in Clinical Pharmacokinetics review ketamine’s clinical pharmacokinetics and pharmacodynamics, providing a framework for understanding similar compounds' effects on anesthesia and pain therapy (Peltoniemi et al., 2016).
Metabolism and Environmental Degradation The metabolism and environmental degradation pathways of similar compounds have significant implications for understanding the fate and impact of N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide in natural and synthetic environments. For example, the study on dimethyl carbonate by Abdalla and Liu (2018) in Energies highlights the interest in alternative fuels and the importance of understanding combustion products’ environmental impact. This research points towards the potential for investigating the environmental degradation pathways of related acetamide derivatives (Abdalla & Liu, 2018).
Biotechnological Applications The biotechnological applications of compounds structurally or functionally related to N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide are vast, ranging from their use in creating novel biopolymers to their roles in environmental remediation. For instance, research on xylan derivatives by Petzold-Welcke et al. (2014) in Carbohydrate Polymers explores the synthesis of biopolymer ethers and esters, offering insights into the potential for using acetamide derivatives in similar biotechnological applications (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-9(19)18(7-6-17(2)3)11-5-4-10(8-16-11)12(13,14)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBUFEOWFIFRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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